

Addressing CAS Number Discrepancy: 618-83-7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Hydroxyisophthalic acid**

Cat. No.: **B057310**

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Initial research has revealed a critical discrepancy in the provided CAS number. Chemical databases consistently identify CAS number 618-83-7 as **5-Hydroxyisophthalic acid**, a compound primarily used in polymer synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This contradicts the topic of "3-Keto-beta-boswellic acid."

The compound that aligns with the detailed request for a technical guide for researchers and drug development professionals is 3-acetyl-11-keto-beta-boswellic acid (AKBA), a well-studied anti-inflammatory and anti-cancer agent. The CAS number for AKBA is 67416-61-9.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Given the in-depth nature of the query regarding signaling pathways, experimental protocols, and data for a scientific audience, it is highly probable that the intended subject of interest is the pharmacologically active boswellic acid derivative.

Therefore, this guide will proceed with a comprehensive overview of 3-acetyl-11-keto-beta-boswellic acid (AKBA) (CAS: 67416-61-9) to meet the core requirements of the user's request. If the user is indeed interested in **5-Hydroxyisophthalic acid**, a separate report on that compound can be generated.

Technical Guide: 3-Acetyl-11-keto-beta-boswellic acid (AKBA)

Audience: Researchers, scientists, and drug development professionals.

Physicochemical Properties

3-Acetyl-11-keto-beta-boswellic acid, commonly known as AKBA, is a potent pentacyclic triterpenoid derived from the gum resin of the *Boswellia serrata* tree.[\[10\]](#)[\[11\]](#) It is a key bioactive component responsible for the therapeutic effects of frankincense.

Property	Value	Source
CAS Number	67416-61-9	[9] [10] [11] [12]
Molecular Formula	C ₃₂ H ₄₈ O ₅	[9] [10] [11]
Molecular Weight	512.72 g/mol	[11]
Appearance	White to off-white powder	
Purity	≥98% (commercially available)	[11]
Solubility	Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (5 mg/ml). Sparingly soluble in DMSO:PBS (pH 7.2) (1:2) at 0.3 mg/ml.	[10]
Storage Temperature	-20°C	[10]

Biological Activities and Therapeutic Potential

AKBA is a multi-target agent with well-documented anti-inflammatory, anti-cancer, and anti-arthritic properties. Its primary mechanism of action is the potent, direct, non-redox, and non-competitive inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Anti-Inflammatory Effects

The anti-inflammatory activity of AKBA is primarily attributed to its inhibition of 5-lipoxygenase. Beyond this, AKBA has also been shown to inhibit other pro-inflammatory pathways, including the downregulation of NF-κB signaling, a central regulator of inflammation.

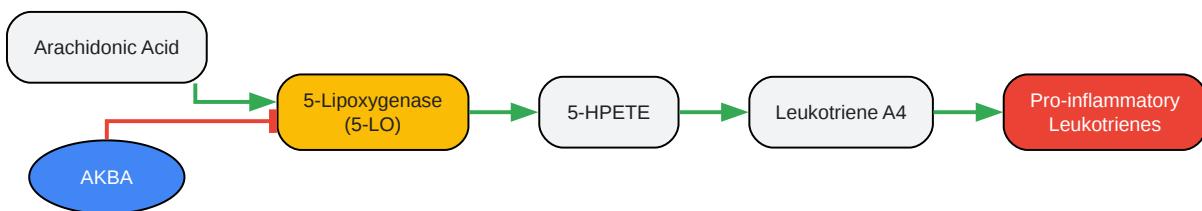
Anti-Cancer Activity

AKBA has demonstrated significant anti-cancer potential across various cancer cell lines. Its mechanisms include:

- Inhibition of Topoisomerases: AKBA acts as an inhibitor of topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells, leading to apoptosis.[11][12]
- Induction of Apoptosis: It can induce programmed cell death in cancer cells through various pathways.[12]
- Modulation of Signaling Pathways: AKBA has been shown to modulate signaling pathways crucial for cancer cell proliferation and survival.

Key Signaling Pathways

AKBA's diverse biological effects are a result of its interaction with multiple cellular signaling pathways. The diagram below illustrates the primary inhibitory action of AKBA on the 5-lipoxygenase pathway.



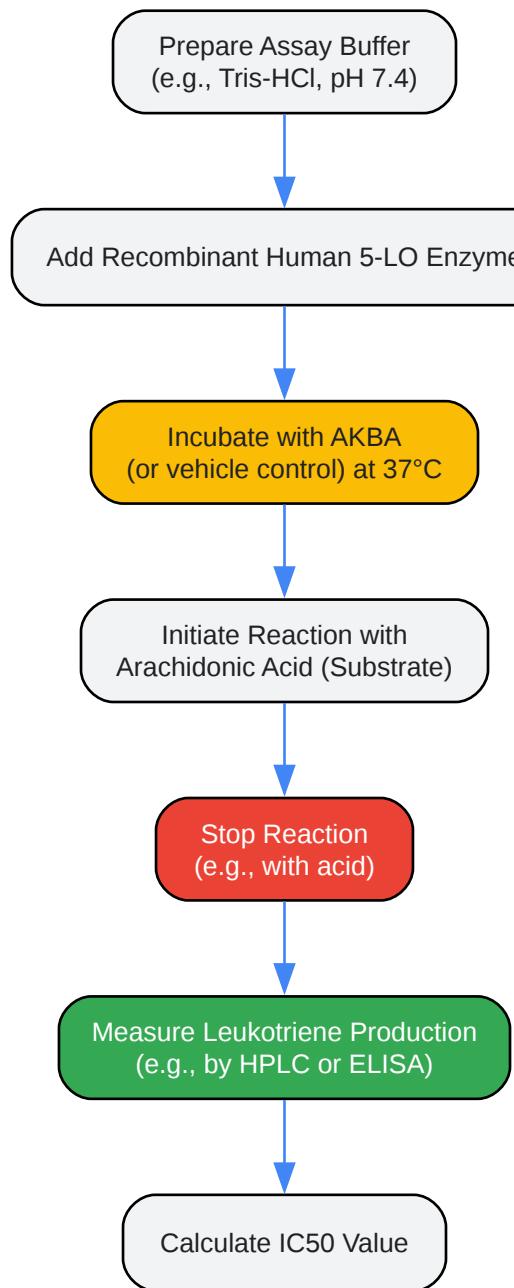
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AKBA inhibits the 5-Lipoxygenase (5-LO) pathway.

Experimental Protocols

5-Lipoxygenase (5-LO) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of AKBA on 5-LO.



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Workflow for a 5-Lipoxygenase (5-LO) inhibition assay.

Methodology:

- Reagents and Materials:
 - Recombinant human 5-lipoxygenase

- AKBA (dissolved in DMSO)
- Arachidonic acid (substrate)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 2 mM CaCl₂ and 1 mM EDTA)
- Quenching solution
- 96-well plate
- Incubator
- Detection system (HPLC or ELISA kit for leukotrienes)

• Procedure:

1. In a 96-well plate, add the assay buffer.
2. Add the 5-LO enzyme solution to each well.
3. Add varying concentrations of AKBA (or DMSO as a vehicle control) to the wells.
4. Pre-incubate the plate at 37°C for 10-15 minutes.
5. Initiate the enzymatic reaction by adding the arachidonic acid substrate.
6. Incubate at 37°C for a defined period (e.g., 10 minutes).
7. Stop the reaction by adding a quenching solution.
8. Quantify the amount of leukotrienes produced using a suitable method like reverse-phase HPLC or a specific ELISA kit.
9. Calculate the percentage of inhibition for each AKBA concentration and determine the IC₅₀ value by non-linear regression analysis.

Applications in Drug Development

The multifaceted biological activities of AKBA make it an attractive candidate for drug development in several therapeutic areas:

- **Inflammatory Disorders:** Due to its potent anti-inflammatory effects, AKBA is being investigated for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
- **Oncology:** Its ability to induce apoptosis and inhibit key cancer-related pathways supports its development as an anti-cancer agent, either as a standalone therapy or in combination with existing chemotherapeutics.
- **Neurodegenerative Diseases:** Emerging research suggests that the anti-inflammatory properties of AKBA may be beneficial in neuroinflammatory conditions.

Conclusion

3-Acetyl-11-keto-beta-boswellic acid (AKBA) is a promising natural compound with a well-defined safety profile and significant therapeutic potential. Its ability to modulate key inflammatory and oncogenic pathways provides a strong rationale for its continued investigation and development as a novel therapeutic agent for a range of human diseases. Further research, particularly well-designed clinical trials, is necessary to fully elucidate its clinical efficacy and establish its role in modern medicine.

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- To cite this document: BenchChem. [Addressing CAS Number Discrepancy: 618-83-7]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057310#cas-number-618-83-7-properties-and-uses\]](https://www.benchchem.com/product/b057310#cas-number-618-83-7-properties-and-uses)

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